molecular formula C14H25NO4 B1500614 (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid CAS No. 1228542-19-5

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Cat. No. B1500614
CAS RN: 1228542-19-5
M. Wt: 271.35 g/mol
InChI Key: ADXRJYZTIHABDG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid” is a chemical compound. It is also known as “(S)-2- ((tert-Butoxycarbonyl)amino)-5- ((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid” .


Synthesis Analysis

The synthesis of “(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids. The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid” are complex due to the multiple reactive groups present in the molecule. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Scientific Research Applications

Peptidomimetic Synthesis

This compound serves as a crucial intermediate in the synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. These mimetics are valuable for structure-activity studies in peptide-based drug discovery due to their rigid dipeptide-like structure that can enhance the specificity and stability of peptide drugs (Mandal et al., 2005).

Dipeptido-Mimetic for Caspase-1 Inhibitors

Another application involves the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a conformationally restricted dipeptido-mimetic. This compound is useful for developing inhibitors for caspase-1, an enzyme involved in the inflammatory response (Lauffer & Mullican, 2002).

Hydrogelator for Drug Delivery

Additionally, short tripeptide-based amphiphiles containing the tert-butoxycarbonylamino group have been developed as non-toxic hydrogelators for the entrapment and release of drugs like Vitamin B12 and Doxorubicin. These hydrogelators show potential for localized cancer therapy due to their ability to form stable hydrogels that can release drugs in a controlled manner (Guchhait et al., 2021).

Synthesis of Amino Acid Derivatives

The tert-butoxycarbonylamino group is also instrumental in synthesizing various amino acid derivatives. For example, it has been used in the stereocontrolled synthesis of 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a Phe–Phe hydroxyethylene dipeptide isostere. Such derivatives are critical for developing peptide-based therapeutics and studying peptide interaction mechanisms (Nadin et al., 2001).

Safety and Hazards

When handling “(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The future directions for the use of “(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid” could involve expanding the applicability of AAILs. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs could then be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

(2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670451
Record name (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

CAS RN

1228542-19-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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